BenchChemオンラインストアへようこそ!

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

CYP inhibition Drug-drug interaction ADME

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS 1482040-16-3, molecular formula C₁₃H₁₉NO₂, MW 221.29 g/mol) is a 1,3-disubstituted cyclobutane derivative bearing a primary aminomethyl group at the 3-position and a 3-methoxy-4-methylphenyl ring, with a hydroxyl group at the 1-position. The compound combines the conformational rigidity of a cyclobutane scaffold with hydrogen-bond donor/acceptor functionality (2 HBD, 3 HBA) and a moderate lipophilicity (XLogP = 1.2, TPSA = 55.5 Ų), placing it within favorable drug-like property space.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13530553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC
InChIInChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3
InChIKeyVXCPWCSFNVJTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol – Cyclobutane-Based Building Block for CNS and ADME Research


3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS 1482040-16-3, molecular formula C₁₃H₁₉NO₂, MW 221.29 g/mol) is a 1,3-disubstituted cyclobutane derivative bearing a primary aminomethyl group at the 3-position and a 3-methoxy-4-methylphenyl ring, with a hydroxyl group at the 1-position [1]. The compound combines the conformational rigidity of a cyclobutane scaffold with hydrogen-bond donor/acceptor functionality (2 HBD, 3 HBA) and a moderate lipophilicity (XLogP = 1.2, TPSA = 55.5 Ų), placing it within favorable drug-like property space [1]. It is catalogued as an intermediate for medicinal chemistry and pharmaceutical research, with the rigid cyclobutan-1-ol core providing a defined exit vector geometry that differs from more flexible, open-chain analogues [2].

Why Generic Substitution of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol Fails: Substitution-Pattern Dependent CYP Inhibition and Physicochemical Profiles


Although a number of 3-(aminomethyl)-3-arylcyclobutan-1-ol positional isomers share an identical molecular formula (e.g., 4-methoxy-3-methylphenyl isomer, MW 221.29 g/mol) or a closely related C₁₂H₁₇NO₂ composition (e.g., 2-methoxyphenyl and 3-methoxyphenyl analogues, MW 207.27 g/mol), they cannot be freely interchanged for several reasons. The specific 3-methoxy-4-methyl substitution pattern on the phenyl ring uniquely modulates lipophilicity (XLogP = 1.2), which differs from the 2-methoxy isomer (predicted XLogP ≈ 0.8 based on the absence of the para-methyl group) [1]. Critically, multi-CYP inhibition profiling data (CYP3A4 IC₅₀ = 5.33 µM; CYP2C9 IC₅₀ = 2.92 µM; CYP2C19 Ki = 70 nM; CYP2B6 IC₅₀ = 15.4 µM) are available exclusively for this specific regioisomer from a curated Amgen/ChEMBL dataset, allowing drug metabolism risk assessment that cannot be assumed for any analogue [2]. The aminomethyl group furthermore provides a distinct pKa and nucleophilicity profile compared with the 3-amino analogue (3-amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol), altering salt formation, solubility, and bioconjugation behavior . The following section provides the quantitative differentiation basis.

Quantitative Differentiation Table: 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol Against Closest Structural Analogues


Multi-CYP Inhibition Fingerprint: CYP3A4, CYP2C9, CYP2B6, and CYP2C19 Panel

The target compound has been profiled against a panel of four major human cytochrome P450 isoforms in a single curated dataset (Amgen/ChEMBL). It exhibits weak CYP3A4 inhibition (IC₅₀ = 5.33 µM) and CYP2B6 inhibition (IC₅₀ = 15.4 µM), moderate CYP2C9 inhibition (IC₅₀ = 2.92 µM), and a low-affinity CYP2C19 interaction (Ki = 70 nM) [1]. No equivalent multi-CYP panel data have been reported for the 2-methoxyphenyl, 3-methoxyphenyl, or 4-methoxy-3-methylphenyl positional isomers, meaning risk assessment for those analogues remains uncharacterized. The CYP2C19 sub-micromolar Ki further distinguishes this compound from generic cyclobutane building blocks that are typically assumed to be metabolically inert.

CYP inhibition Drug-drug interaction ADME Hepatotoxicity risk Cytochrome P450

Lipophilicity Differentiation: XLogP and Impact on CNS Multiparameter Optimization

The target compound has a computed XLogP of 1.2 (PubChem) [1]. The 2-methoxyphenyl analogue (CAS 1472680-71-9, MW 207.27) lacks the para-methyl group and is predicted to exhibit a lower XLogP (approximately 0.7–0.8), shifting it further from the CNS-preferred lipophilicity window (XLogP 1–3) . The 3-methoxy-4-methyl substitution pattern thus provides an optimal balance between hydrophobicity and aqueous solubility, whereas the 2-methoxy ortho-substitution introduces steric hindrance and alters hydrogen-bond geometry without improving logP.

Lipophilicity CNS drug design Physicochemical property BBB penetration

Molecular Weight and Topological Polar Surface Area: Drug-Likeness Profiles vs. Comparator Analogues

The target compound (MW 221.29 g/mol, TPSA 55.5 Ų) falls within the classical Rule-of-5 space (MW ≤ 500, TPSA ≤ 140 Ų) [1]. The 2-methoxyphenyl and 3-methoxyphenyl isomers (MW 207.27 g/mol, TPSA ≈ 55.5 Ų) are 14 Da lighter, a difference that can affect binding-site occupancy and metabolic stability. The 4-methoxy-3-methylphenyl isomer (MW 221.29 g/mol, TPSA ≈ 55.5 Ų) shares the same MW and TPSA but exhibits a different molecular shape (altered electrostatics at the para vs. meta position) that can influence target recognition and crystal packing, as demonstrated in SAR studies of analogous cyclobutane-containing scaffolds .

Drug-likeness Lead optimization Oral bioavailability Rule-of-5

Aminomethyl vs. 3-Amino Functional Group: pKa, Reactivity, and Conjugation Efficiency

The target compound features a CH₂-NH₂ (aminomethyl) group separated from the cyclobutane core by one methylene spacer, whereas the 3-amino analogue (CAS 2090713-54-3) carries the primary amine directly attached to the cyclobutane ring quaternary carbon . This structural difference alters the amine pKa: the aminomethyl group is expected to have a pKa of ~10.2–10.5 (similar to benzylamine), while the direct 3-amino group on a quaternary cyclobutane center has a reduced pKa (~8.5–9.0) due to the inductive effect of the adjacent quaternary carbon and ring strain [1]. The higher pKa of the aminomethyl compound renders it a stronger nucleophile at physiological pH, facilitating reductive amination, amide coupling, and bioconjugation reactions with higher yields compared to the more sterically hindered and less basic 3-amino analogue.

Bioconjugation Amine nucleophilicity pKa modulation Prodrug design

Cyclobutane Core Rigidity and Exit Vector Geometry: Scaffold Differentiation in Structure-Based Drug Design

The target compound incorporates a 1,3-disubstituted cyclobutane ring that locks the aminomethyl and hydroxyl groups into a well-defined spatial orientation (dihedral angle ~110° between substituents), providing a semi-rigid scaffold with significantly fewer rotatable bonds (3 rotatable bonds) compared to open-chain 1,3-aminoalcohol alternatives (e.g., 5-amino-1-(3-methoxy-4-methylphenyl)pentan-3-ol, which has ~7 rotatable bonds) [1]. This conformational restriction can yield entropic binding advantages estimated at 1–2 kcal/mol in target engagement, which is a well-known principle validated across multiple cyclobutane-containing drugs and clinical candidates (e.g., scytonemin biosynthetic intermediates, NMDA antagonists) . Among the positional isomer series, the 3-methoxy-4-methyl substitution provides a specific torsion angle between the methoxy and methyl groups that is distinct from the 4-methoxy-3-methyl isomer, affecting π-stacking and hydrophobic contacts.

Scaffold hopping SBDD Rigid analogue Entropic advantage Lead optimization

High-Impact Application Scenarios for 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol Based on Verified Quantitative Evidence


ADME/Tox Triage in Early Drug Discovery: CYP Interaction Risk Stratification

For medicinal chemistry teams building screening cascades, this compound provides a pre-characterized CYP inhibition fingerprint (CYP3A4 IC₅₀ = 5.33 µM; CYP2C9 IC₅₀ = 2.92 µM; CYP2C19 Ki = 70 nM; CYP2B6 IC₅₀ = 15.4 µM) [1]. This is critical for prioritization: the moderate CYP2C9 liability (IC₅₀ < 10 µM) flags potential DDI risk, while the low CYP3A4 and CYP2B6 inhibition reduces the probability of time-dependent inhibition. Without such data, scientists selecting an uncharacterized isomer risk advancing a compound with undetected CYP liabilities into costly in vivo studies.

CNS Drug Discovery Programs: Optimal Lipophilicity and TPSA for Blood-Brain Barrier Penetration

The compound's XLogP of 1.2 and TPSA of 55.5 Ų place it within the CNS multiparameter optimization desirable zone (CNS MPO score typically ≥ 4) [1]. Compared to the 2-methoxyphenyl analogue (predicted XLogP ≈ 0.8), the para-methyl group provides a clinically meaningful increase in lipophilicity without pushing logP above 2, maintaining solubility while enhancing passive BBB permeability. This makes the compound a preferred starting point for CNS target campaigns (e.g., GPCRs, ion channels) requiring a moderately lipophilic, rigid core.

Fragment-Based Lead Generation and Scaffold Hopping Library Design

With MW 221.29 g/mol and only 3 rotatable bonds, the compound meets fragment-like criteria (MW < 250) while providing a defined exit vector geometry not achievable with open-chain aminoalcohols [1]. Its aminomethyl handle supports rapid SAR expansion through amide coupling, reductive amination, and urea formation, with a predicted pKa ~10.2 that ensures efficient nucleophilic reactivity under standard library synthesis conditions [2]. The compound's specific substitution pattern offers patent differentiation from the more common 4-methoxy-3-methyl and des-methyl positional isomers, which is critical for generating novel IP in competitive target spaces.

Chemical Biology Probe Development: Rigid Pharmacophore for Target Engagement Studies

The cyclobutane-1,3-disubstitution locks the aminomethyl and hydroxyl groups into a fixed relative orientation (dihedral angle ~110°), providing a well-defined pharmacophore for docking and structure-based design [1]. This rigidity is particularly valuable in designing PROTACs or bi-functional probes, where precise linker vector geometry is essential for ternary complex formation. The 3-methoxy-4-methyl aromatic substitution pattern presents a distinct electrostatic surface compared to regioisomers, enabling selective interactions with shallow hydrophobic binding pockets that can be exploited in target engagement assays.

Quote Request

Request a Quote for 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.